molecular formula C11H14N2O B2612112 (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide CAS No. 2173998-97-3

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Cat. No.: B2612112
CAS No.: 2173998-97-3
M. Wt: 190.246
InChI Key: FIPFFUWDRAOWFF-VHSXEESVSA-N
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Description

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS 438219-20-6) is a chiral cyclopropane-based building block of high value in medicinal chemistry and pharmaceutical research. Its enantiopure structure makes it a critical intermediate for synthesizing sophisticated bioactive molecules. Structurally related cyclopropane compounds have been identified as ligands for sigma receptors, demonstrating a neuroprotective profile by helping to restore astroglial oxidative status modified by glutamate and counteracting transglutaminase-2 overexpression . This mechanism highlights its potential application in researching neurodegenerative conditions. Furthermore, the stereochemistry of the cyclopropane ring is crucial for biological activity, as the (1R,2R) configuration often confers specific interactions with biological targets. This compound serves as a versatile precursor for the development of potential therapeutics for a range of disorders, including neurological diseases and substance dependence . It is supplied For Research Use Only (RUO). Researchers should handle this material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. Store the container tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPFFUWDRAOWFF-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carbohydrazide Group: The cyclopropane derivative can be reacted with hydrazine or its derivatives under controlled conditions to form the carbohydrazide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests possible interactions with various biological targets.

  • Anticancer Activity: Preliminary studies indicate that derivatives of cyclopropane compounds can exhibit anticancer properties. For instance, modifications to the hydrazide moiety have shown promise in inhibiting tumor growth in vitro. A notable study demonstrated that related compounds had IC50 values ranging from 10 to 30 μM against various cancer cell lines .

Synthetic Organic Chemistry

Due to its unique cyclopropane structure, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide serves as a versatile building block in the synthesis of more complex molecules.

  • Synthesis Pathways: The compound can be synthesized through several methods involving cyclopropanation reactions and subsequent hydrazination processes. These synthetic routes are significant for developing new chemical entities with enhanced biological activities .

Biological Studies

Research has focused on understanding the biological mechanisms underlying the activity of this compound.

  • Mechanism of Action: Studies have suggested that the hydrazide group can interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for elucidating the compound's pharmacological effects and therapeutic potential .

Case Study 1: Anticancer Evaluation

A research team synthesized a series of derivatives based on (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that certain derivatives significantly inhibited cell proliferation with IC50 values below 20 μM, indicating their potential as lead compounds for further development .

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers utilized (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide as a precursor for creating novel heterocyclic compounds. The cyclopropane ring facilitated various transformations leading to products with enhanced biological activities. This versatility highlights the compound's utility in drug discovery and development processes .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The carbohydrazide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide with five structurally related cyclopropane derivatives, focusing on molecular properties, functional groups, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activity Reference
(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide C₁₁H₁₄N₂O Cyclopropane, carbohydrazide 224.57 Stereochemical rigidity; synthetic intermediate
(1R,2S/1S,2R)-PPCC (σ receptor ligand) C₂₄H₂₇NO₃ Cyclopropane, ester, piperidine 377.48 Neuroprotective via σ receptors
1-(4-chlorophenyl)cyclopropylmethanone C₁₃H₁₅ClN₂O Cyclopropane, piperazine 262.73 Synthetic intermediate for CNS-targeting compounds
(1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid C₁₁H₁₂O₂ Cyclopropane, carboxylic acid 176.21 Chiral building block for drug synthesis
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇ClF₃N Cyclopropane, trifluoromethyl 173.56 Intermediate for receptor-targeting pharmaceuticals

Functional Group Influence on Reactivity and Activity

  • Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group in the target compound introduces hydrogen-bonding capability and nucleophilicity, which may enhance interactions with biological targets compared to the carboxylic acid analog (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid .
  • Piperazine/Piperidine Moieties: Compounds like 1-(4-chlorophenyl)cyclopropylmethanone and PPCC utilize nitrogen-containing heterocycles to modulate receptor binding.

Stereochemical and Conformational Differences

  • The (1R,2R) configuration of the target compound imposes a distinct spatial arrangement compared to (1R,2S/1S,2R)-PPCC , which exhibits mixed stereochemistry. This difference can drastically alter receptor-binding profiles .
  • The trans-configuration in (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid highlights how stereochemistry affects solubility and crystallinity, which are critical for formulation .

Research Findings and Limitations

  • Synthesis : The target compound is synthesized via cyclopropanation followed by hydrazide formation, with a reported purity of 95% . However, yield optimization data are absent in the provided evidence.
  • Structural Characterization: Analogous compounds (e.g., 1-(4-chlorophenyl)cyclopropylmethanone) are validated via NMR, IR, and mass spectrometry, suggesting similar characterization methods for the target compound .
  • Pharmacological Data Gap : While neuroprotective and antioxidant activities are observed in analogs, direct evidence for the target compound’s bioactivity is lacking, necessitating further studies .

Biological Activity

Overview

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a cyclopropane derivative characterized by its unique three-membered ring structure and the presence of a carbohydrazide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are linked to its structural properties.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 194.25 g/mol
  • Structural Features : The compound features a cyclopropane ring substituted with a 4-methylphenyl group and a carbohydrazide moiety, which enhances its reactivity and biological interactions .

The biological activity of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is primarily attributed to the following mechanisms:

  • Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening, leading to reactive intermediates that may interact with biological macromolecules.
  • Hydrogen Bonding : The carbohydrazide group can participate in hydrogen bonding, influencing the compound’s interaction with enzymes and receptors .

Biological Activities

Several studies have explored the biological activities associated with this compound:

Antimicrobial Properties

The presence of the hydrazide functional group in related compounds has been linked to antimicrobial activity. This suggests that (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Synthesis and Reaction Pathways

The synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves:

  • Formation of the Cyclopropane Ring : Achieved through a Simmons-Smith reaction.
  • Introduction of the Carbohydrazide Group : Reacting the cyclopropane derivative with hydrazine under controlled conditions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide:

Compound NameStructureNotable Features
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acidStructureContains an imidazole ring; potential for different biological activities
5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazideStructureExhibits antimicrobial properties; used in drug development
Ethyl 5-amino-1,5-dihydroimidazo[1,2-a]pyridin-2-carboxylateStructureKnown for anti-inflammatory effects; similar functional groups

Case Studies

While direct case studies on (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide are sparse, analogous compounds have been evaluated extensively:

  • Study on Antitumor Activity : A study demonstrated that derivatives with similar structures showed potent antiproliferative effects on various cancer cell lines .
  • Evaluation of Antimicrobial Effects : Research on related hydrazides indicated significant inhibition against common pathogens, supporting the hypothesis that (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide may also exhibit such properties .

Q & A

Basic: What synthetic strategies are commonly employed to prepare (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide?

Methodological Answer:
The synthesis typically involves cyclopropanation of substituted styrenes followed by functionalization. For example:

Cyclopropanation : Use a transition metal catalyst (e.g., Rh(II)) with diazo compounds to form the strained cyclopropane ring .

Hydrazide Formation : React the cyclopropanecarboxylic acid intermediate with hydrazine under reflux in ethanol, as demonstrated in analogous hydrazide syntheses .

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts are critical to achieving the (1R,2R) configuration. Racemic mixtures (e.g., rac-(1R,2R)- analogs) may require chiral HPLC for resolution .

Basic: How can researchers confirm the stereochemistry and purity of this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar cyclopropane derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated by comparing retention times with racemic standards .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH} in cyclopropane rings) and NOE experiments verify spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

Advanced: What experimental designs are recommended to study the impact of stereochemistry on biological activity (e.g., receptor binding)?

Methodological Answer:

Comparative Studies : Synthesize all four stereoisomers (1R,2R; 1R,2S; 1S,2R; 1S,2S) and test affinity for target receptors (e.g., sigma receptors, as in (±)-PPCC analogs) .

Docking Simulations : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding modes of each enantiomer to receptors like sigma-1 or TRPML1 .

Functional Assays : Measure intracellular calcium flux or GTPγS binding to assess agonist/antagonist activity across stereoisomers .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Enantiomeric Purity : Impurities in stereoisomers (e.g., rac- mixtures) can skew results. Validate purity via chiral HPLC and report enantiomeric excess (ee) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, sigma receptor binding assays in (±)-PPCC studies required strict control of membrane protein concentrations .
  • Metabolic Stability : Assess compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .

Advanced: What strategies optimize the reactivity of the hydrazide moiety in this compound for derivatization?

Methodological Answer:
The hydrazide group enables diverse functionalization:

Acylation : React with activated esters (e.g., NHS esters) to form hydrazone-linked conjugates. Use anhydrous DMF as a solvent and DMAP as a catalyst .

Oxidation : Treat with iodine or TBHP (tert-butyl hydroperoxide) to generate diazeniumdiolates for nitric oxide release studies .

Chelation : Coordinate with transition metals (e.g., Cu(II)) for catalytic applications. Monitor via UV-Vis spectroscopy and cyclic voltammetry .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via LC-MS. Hydrazides are prone to hydrolysis in acidic conditions .

Thermal Stability : Perform accelerated stability testing (40–60°C) and model degradation kinetics using Arrhenius equations .

Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation products with photodiode array detectors .

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